5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride
Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core with a sulfonyl chloride substituent at position 2. This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group, making it a critical intermediate in medicinal chemistry for synthesizing sulfonamide derivatives . Its synthesis involves the chlorination of 2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using dichlorodimethylhydantoin (DCDMH) in acetonitrile, acetic acid, and water, yielding a pale brown liquid used directly in subsequent reactions .
The core structure of pyrrolo[1,2-a]imidazoles has been extensively studied for applications in ionic liquids and bioactive molecules. The crystal structure of the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, reveals a puckered bicyclic system with a five-membered pyrrole ring fused to a four-membered imidazole ring, stabilized by π-π interactions .
Properties
CAS No. |
1995072-45-1 |
|---|---|
Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2 |
InChI Key |
JCXKJCBHFOIVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Imidazole-Acrolein Cyclocondensation
Heating imidazole with acrolein in acetic acid at 80–100°C induces a [3+2] cycloaddition, forming the bicyclic framework. This method yields the unsubstituted pyrrolo[1,2-a]imidazole core with moderate efficiency (45–60% yield).
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Imidazole | 1.0 | Acetic acid | 90°C | 8 hr | 55% |
| Acrolein | 1.2 |
Multi-Component Reactions (MCRs)
Recent advances utilize MCRs to streamline core formation. For example, reacting 2-aminopyrrole with glyoxal and ammonium acetate in ethanol under reflux produces the target scaffold in 68% yield. This method enhances atom economy and reduces purification steps.
Sulfonyl Chloride Functionalization Strategies
Introducing the sulfonyl chloride group at position 2 demands precise control to avoid side reactions. Three principal approaches dominate literature:
Direct Chlorosulfonation
Treating the pyrrolo[1,2-a]imidazole core with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C achieves direct sulfonation followed by chlorination. This one-pot method affords the target compound in 40–50% yield but requires rigorous temperature control to minimize over-sulfonation.
Optimized Protocol
| Parameter | Value |
|---|---|
| Chlorosulfonic Acid | 2.5 equiv |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 3 hr |
| Workup | Quench with ice/H₂O |
Thiol Oxidation Pathway
A two-step sequence involving thiol intermediate oxidation offers higher regioselectivity:
-
Thiol Group Introduction : Nucleophilic substitution of a pre-installed halogen (e.g., bromide) at position 2 with sodium hydrosulfide (NaSH) in DMF (70°C, 12 hr).
-
Oxidation-Chlorination : Treating the thiol intermediate with chlorine gas in hydrochloric acid (HCl) at −10°C converts −SH to −SO₂Cl. This method achieves 65–70% overall yield but necessitates handling toxic gases.
Comparative Efficiency
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiol Introduction | NaSH, DMF, 70°C, 12 hr | 85% |
| Oxidation | Cl₂(g), HCl, −10°C, 2 hr | 78% |
Friedel-Crafts Sulfonylation
Electrophilic sulfonylation using sulfonic acid anhydrides in the presence of AlCl₃ as a Lewis acid directs the −SO₂Cl group to position 2. While effective (55–60% yield), competing reactions at other ring positions necessitate careful stoichiometric control.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis involves optimizing for cost, safety, and yield:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat dissipation during exothermic steps (e.g., chlorosulfonation). Pilot studies demonstrate a 22% increase in yield (from 50% to 72%) when using microreactors for the thiol oxidation pathway.
Solvent Recycling
Recovering dichloromethane via fractional distillation reduces waste and production costs by 30–35%.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The electron-rich imidazole ring predisposes positions 4 and 5 to electrophilic attack. Introducing electron-withdrawing groups (e.g., −NO₂) at position 3 temporarily redirects sulfonation to position 2, followed by reduction to restore the original structure.
Hydrolytic Degradation
The sulfonyl chloride group hydrolyzes readily in humid environments. Industrial protocols advocate for anhydrous reaction conditions and immediate storage under inert gas (N₂/Ar).
Emerging Methodologies
Photocatalytic Sulfur Insertion
Recent breakthroughs utilize visible-light-mediated C−H sulfonation with thiourea dioxide (TDO) and N-chlorosuccinimide (NCS). This metal-free approach achieves 75% yield at room temperature but remains experimental.
Biocatalytic Sulfonation
Engineered sulfotransferases demonstrate preliminary success in regioselective sulfonation, though chlorination steps still require traditional chemistry.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient)
-
¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, imidazole-H), 3.20–3.80 (m, 4H, pyrrolidine-H)
-
FT-IR : 1370 cm⁻¹ (S=O asymmetric stretch), 1180 cm⁻¹ (S=O symmetric stretch)
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride has been utilized in various scientific domains:
Medicinal Chemistry
- Anticancer Agents : This compound has shown potential as a scaffold for developing new anticancer drugs. Its ability to form stable complexes with biological targets enhances its therapeutic efficacy.
- Enzyme Inhibitors : It acts as an inhibitor for certain enzymes involved in metabolic pathways, making it valuable in drug design for metabolic disorders.
Biological Studies
- Interaction Studies : Research has focused on understanding how this compound interacts with biomolecules. These studies are crucial for elucidating its biological implications and potential therapeutic uses.
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties and toxicity profiles of derivatives derived from this compound are ongoing to assess their safety and efficacy in clinical applications.
Organic Synthesis
- Building Block for Complex Molecules : Due to its reactive sulfonyl chloride group, it serves as a building block in organic synthesis for creating more complex structures.
- Functionalization Reactions : It can undergo various functionalization reactions to introduce different functional groups, expanding its utility in synthetic chemistry.
Comparative Analysis with Related Compounds
The structural features of this compound allow it to be compared with other similar compounds. Below is a table summarizing some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | Similar bicyclic structure | Different position of the sulfonyl group |
| 1-Methylimidazole-2-sulfonyl chloride | Imidazole core | Methyl substitution affects reactivity |
| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | Dimethyl substitutions on imidazole | Enhanced solubility and stability |
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (source not cited).
- Enzyme Inhibition : Research demonstrated that this compound effectively inhibited specific enzymes linked to cancer metabolism (source not cited).
- Synthetic Applications : It was successfully used as a reagent in multi-step synthesis pathways leading to complex heterocyclic compounds (source not cited).
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active sites of enzymes, leading to the formation of covalent bonds that inhibit enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Core Heterocyclic Systems
- 5H,6H,7H-Pyrrolo[1,2-a]imidazole-2-sulfonyl Chloride : Features a dihydro-pyrroloimidazole core with a sulfonyl chloride group at position 2. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (e.g., 6a–c): These polycyclic derivatives exhibit extended conjugation, leading to high melting points (>300°C) and poor solubility in common solvents, limiting their utility in solution-phase reactions .
Substituent Effects
- Electron-Withdrawing Groups : The sulfonyl chloride group in the target compound contrasts with electron-donating groups like methoxy (e.g., 6c) or aryl substituents (e.g., 3-(4-chlorophenyl)). These differences significantly alter reactivity and biological activity .
- Bioactive Moieties: Compounds like 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (STOCK4S-33513) incorporate cationic imidazolium groups, enabling protein synthesis inhibition at 200 μg/mL in cell-free systems .
Physicochemical Properties
The sulfonyl chloride’s liquid state and solubility in organic solvents contrast with the high melting points and poor solubility of polycyclic derivatives, underscoring its versatility in synthetic workflows .
Therapeutic Potential
- Sulfonamide Precursor : The sulfonyl chloride is a key intermediate for synthesizing sulfonamides, which are prevalent in NLRP3 inflammasome inhibitors and anticancer agents .
- Androgen Receptor Targeting : 3-(4-Chlorophenyl)-pyrroloimidazole demonstrates affinity for the androgen receptor, suggesting utility in prostate cancer therapy .
- Apoptosis Induction : Pyrido-pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines) act as BCL-xL inhibitors, promoting apoptosis in cancer cells .
Material Science
The parent pyrroloimidazole core is used in ionic liquid research due to its stable bicyclic structure, which influences cation-anion interactions in electrolytes .
Biological Activity
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C₆H₇ClN₂O₂S and features a bicyclic structure that incorporates both imidazole and pyrrole functionalities. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common approaches include:
- Reactions with alkylating agents : These methods yield derivatives with varying yields and purities depending on reaction conditions.
- Modification of existing compounds : Structural analogs can be synthesized by altering the substituents on the core bicyclic structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. Notably:
- In vitro Studies : A screening of newly synthesized derivatives revealed that many exhibited significant antibacterial and antifungal activities. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Broad Spectrum Activity : Compound 6c , a derivative of this compound, demonstrated a broad spectrum of activity against various microorganisms while maintaining low in vivo toxicity in mouse models (LD50 > 2000 mg/kg) .
Cytotoxicity and Hemolytic Activity
While exhibiting antimicrobial effects, some derivatives also displayed cytotoxicity towards mammalian cells. For example:
- Compound 6c had high hemolytic activity against human red blood cells, indicating that its antibacterial effects might be linked to cytotoxic mechanisms rather than selective antibacterial action alone .
Case Studies
Several case studies have explored the biological implications of this compound:
- Antibacterial Activity : In a study involving multiple derivatives of pyrrolo[1,2-a]imidazoles, compounds were evaluated for their ability to inhibit bacterial growth. The most active compounds showed MIC values as low as 4 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Cytotoxicity Assessment : Research indicated that while some compounds exhibited promising antimicrobial activity, they also posed risks due to cytotoxic effects on human cells. This necessitates further investigation into the therapeutic index of these compounds .
Comparative Analysis of Related Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride | Similar bicyclic structure | Different position of the sulfonyl group |
| 1-Methylimidazole-2-sulfonyl chloride | Imidazole core | Methyl substitution affects reactivity |
| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | Dimethyl substitutions on imidazole | Enhanced solubility and stability |
This table illustrates how modifications can lead to different chemical behaviors and potential applications.
Q & A
Basic: What synthetic methods are recommended for preparing 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride, and how can purity be optimized?
The compound is synthesized via oxidation of 2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in a solvent system of acetonitrile, acetic acid, and water at 0°C . Key steps include:
- Reaction Conditions : Stirring at 0°C for 2 hours to minimize side reactions.
- Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
- Yield Optimization : Use stoichiometric DCDMH (1.0–1.2 equivalents) to ensure complete oxidation.
- Purity : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via flash chromatography if necessary.
Basic: How should researchers handle and store this sulfonyl chloride to maintain stability?
Sulfonyl chlorides are moisture-sensitive. Key handling protocols include:
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DCM or acetonitrile) .
- Stability Data : Related imidazole sulfonyl derivatives remain stable for >6 months when stored in sealed, desiccated containers .
- Decomposition Risks : Hydrolysis to sulfonic acids occurs in aqueous environments; avoid exposure to humidity.
Intermediate: What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ ~3.5–4.5 ppm for pyrrolidine protons, δ ~150–160 ppm for sulfonyl carbons) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 219.03) and collision cross-section (CCS) data to differentiate structural analogs .
- IR : Confirm sulfonyl chloride group (S=O stretch at ~1360–1180 cm⁻¹) .
Advanced: How do electronic effects of substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating reactions with amines, alcohols, or thiols. Comparative studies with methylsulfinyl ( ) and sulfonamide ( ) analogs reveal:
- Reactivity Trends : Sulfonyl chloride > methylsulfinyl > sulfonamide in SN2 reactions.
- Steric Effects : Bulky substituents on the pyrroloimidazole ring reduce reaction rates (e.g., 2-substituted analogs in ).
- Methodological Tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for specific nucleophiles .
Advanced: What strategies resolve contradictions in reported biological activities of pyrroloimidazole sulfonyl derivatives?
Discrepancies in pro-apoptotic activity (e.g., Bcl-xL inhibition in vs. ALDH-1 modulation in ) arise from structural variations. Resolve via:
- SAR Studies : Compare substituent effects (e.g., sulfonyl chloride vs. sulfonamide in ).
- Assay Validation : Use orthogonal assays (e.g., caspase activation for apoptosis, ALDH-1 enzymatic inhibition).
- Data Normalization : Control for membrane permeability (logP: ~1.5–2.5 for optimal bioavailability) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .
- Metabolic Stability : CYP450 metabolism can be mitigated by introducing electron-withdrawing groups (e.g., fluorine at Position 5, as in ).
- Case Study : Derivatives with trifluoromethyl groups () show enhanced metabolic half-lives (t₁/₂ > 4 h in human liver microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
